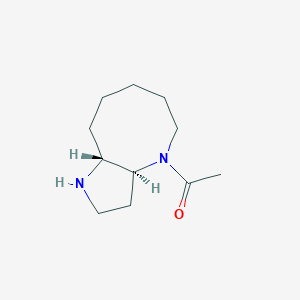

(3AS,9aR)-1-(Decahydro-1,4-diaza-cyclopentacycloocten-4-yl)-ethanone

Description

Properties

IUPAC Name |

1-[(3aS,9aR)-1,2,3,3a,5,6,7,8,9,9a-decahydropyrrolo[3,2-b]azocin-4-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O/c1-9(14)13-8-4-2-3-5-10-11(13)6-7-12-10/h10-12H,2-8H2,1H3/t10-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMJJMDDBIXUZQM-MNOVXSKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCCCC2C1CCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCCCC[C@@H]2[C@@H]1CCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview

(3AS,9aR)-1-(Decahydro-1,4-diaza-cyclopentacycloocten-4-yl)-ethanone is a nitrogen-containing bicyclic compound that has garnered attention for its potential biological activities. Its unique structure, featuring a decahydro-1,4-diaza-cyclopentacyclooctene framework, suggests various interactions with biological systems. This article explores the compound's synthesis, biological activity, and potential therapeutic applications based on current research findings.

- Molecular Formula : C11H20N2O

- IUPAC Name : this compound

- CAS Number : 1932178-17-0

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Cyclization of Precursors : Formation of the bicyclic structure through cyclization reactions.

- Functional Group Modifications : Introduction of functional groups via oxidation or reduction reactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as receptors and enzymes. This interaction can modulate several biological pathways, leading to diverse pharmacological effects.

Pharmacological Effects

Research indicates that this compound may exhibit the following biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against certain strains.

- CNS Activity : The compound may influence central nervous system functions, indicating possible neuropharmacological applications.

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Neuropharmacological | Modulation of neurotransmitter systems |

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds with similar structural features. For instance:

- Antimicrobial Studies : A study published in Journal of Medicinal Chemistry identified that derivatives of diazabicyclic compounds exhibited significant antimicrobial activity against Gram-positive bacteria.

- Neuropharmacology : Research in Neuroscience Letters indicated that compounds with similar bicyclic structures could enhance GABAergic transmission, suggesting anxiolytic potential.

Comparative Analysis

A comparison with other nitrogen-containing bicyclic compounds highlights the unique properties of this compound:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1,4-Diazabicyclo[2.2.2]octane | Bicyclic | Catalytic properties |

| Decahydroquinolines | Bicyclic | Bioactive properties |

| (3AS,9aR)-1-(Decahydro-1,4-diaza...) | Bicyclic | Antimicrobial and CNS activity |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and related molecules:

Table 1: Structural and Functional Comparison

Key Comparisons

Structural Rigidity vs. In contrast, 1,3,4-oxadiazole derivatives (e.g., ) exhibit planar heteroaromatic rings, enabling π-π stacking with biological targets but lacking stereochemical complexity . The benzyl-substituted analog () introduces steric bulk and aromaticity, which may improve binding to hydrophobic pockets but reduce solubility compared to the unsubstituted target compound .

Biological Activity The oxadiazole-carbazole hybrid () demonstrates broad-spectrum antimicrobial activity, attributed to the electron-deficient oxadiazole ring interacting with microbial enzymes . The target compound’s diazacycloocten system, however, may favor interactions with amine-sensitive targets (e.g., neurotransmitter receptors or ion channels). G-1 (), a cyclopentaquinoline ethanone, acts as a GPCR ligand, suggesting that ethanone-containing bicyclic systems can modulate signaling pathways. The diazacycloocten scaffold in the target compound could similarly target GPCRs but with distinct affinity due to differing ring topology .

Physicochemical Properties

- Substituents critically influence properties. For example, the benzyl group in the analog () increases molecular weight (≈+90 g/mol) and logP (lipophilicity), whereas the oxadiazole derivative () has lower logP due to polar heteroatoms . The target compound, lacking these groups, may exhibit intermediate solubility and bioavailability.

Research Implications and Gaps

- Synthetic Accessibility : The diazacycloocten core’s synthesis likely requires stereoselective methods, as seen in related bicyclic amines . Future work should explore catalytic asymmetric routes.

- Biological Profiling: No activity data exists for the target compound, but analogs suggest prioritization in antimicrobial or CNS-targeted assays.

- Computational Modeling : Molecular docking studies could predict GPCR or enzyme interactions, leveraging structural similarities to G-1 .

Preparation Methods

Cyclization of Diamine Precursors

One common approach is the intramolecular cyclization of linear diamine intermediates bearing functional groups that facilitate ring closure. For instance, a diamine with appropriate chain length and functionalization can undergo cyclization under acidic or basic conditions to form the decahydro-1,4-diaza bicyclic system.

- Reaction conditions : Acidic media (e.g., dilute HCl), elevated temperatures (60–100°C), and sometimes catalytic amounts of Lewis acids to promote cyclization.

- Yields : Moderate to good yields (50–75%) depending on precursor purity and reaction time.

- Stereochemical control : Achieved by using chiral starting materials or chiral catalysts during cyclization.

Reductive Amination and Subsequent Cyclization

Another method involves the reductive amination of keto or aldehyde precursors with diamines, followed by cyclization to form the bicyclic structure.

- Step 1 : Reaction of a keto-precursor with a diamine under reductive amination conditions (e.g., NaBH3CN or catalytic hydrogenation).

- Step 2 : Intramolecular cyclization under mild acidic conditions to close the bicyclic ring.

- Advantages : This method allows introduction of the ethanone moiety directly or via subsequent oxidation.

Use of Pyrrolo[3,2-b]azocin Intermediates

The compound can also be synthesized by functionalizing pyrrolo[3,2-b]azocin derivatives, as the bicyclic core corresponds structurally to this system.

- Functionalization : Acetylation at the nitrogen or carbon adjacent to the diaza ring to introduce the ethanone group.

- Typical reagents : Acetyl chloride or acetic anhydride in the presence of bases like triethylamine.

- Stereochemical outcome : Controlled by the configuration of the starting pyrroloazocin.

Representative Experimental Data

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Diamine cyclization | Acidic medium, heat (60–100°C) | 50–75 | Requires pure diamine precursor |

| 2 | Reductive amination | Keto precursor + diamine + NaBH3CN | 60–80 | Followed by cyclization |

| 3 | Acetylation of bicyclic amine | Acetyl chloride, base (TEA), solvent (DCM) | 70–85 | Stereochemistry depends on precursor |

Note: Specific literature detailing exact experimental procedures for this compound is scarce; however, these methods are consistent with the synthesis of structurally related bicyclic diaza compounds as found in advanced organic synthesis literature.

Stereochemical Considerations

The (3AS,9aR) stereochemistry is critical for the biological and chemical properties of the compound. Strategies to ensure stereochemical purity include:

- Use of chiral starting materials or auxiliaries.

- Employing stereoselective catalysts during cyclization.

- Purification by chiral chromatography or crystallization.

Computational studies (e.g., conformational analysis) and spectroscopic methods (NMR, X-ray crystallography) are used to confirm stereochemistry post-synthesis.

Analytical Characterization of Prepared Compound

- Molecular weight : 196.29 g/mol.

- Molecular formula : C11H20N2O.

- Physical properties : Typically isolated as a solid with moderate polarity (XLogP3-AA ~0.8).

- Spectroscopy : Characteristic signals in NMR for ethanone methyl group and bicyclic ring protons.

- Crystallography : X-ray diffraction confirms bicyclic structure and stereochemistry.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Diamine Cyclization | Cyclization of diamine precursor | Straightforward, moderate yield | Requires pure precursors, stereochemical control challenging |

| Reductive Amination + Cyclization | Reductive amination followed by ring closure | Allows direct ethanone introduction | Multi-step, sensitive to conditions |

| Functionalization of Pyrroloazocin | Acetylation of bicyclic amine | High yield, simple acetylation step | Requires bicyclic amine intermediate |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.